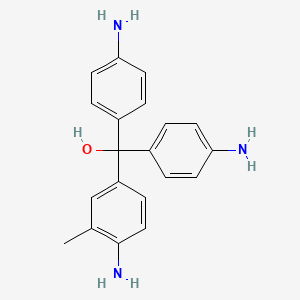

C.I. Basic Violet 14, carbinol

Description

Contextualization within Triarylmethane Dye Chemistry

Triarylmethane dyes are synthetic organic compounds characterized by a central carbon atom bonded to three aromatic rings. wikipedia.orgwikipedia.org These dyes are known for their intense and brilliant colors, spanning a wide spectrum that includes blues, greens, and violets. tandfonline.com The basic structure of these dyes allows for a variety of substituents on the aryl groups, which in turn influences their color and properties. sci-hub.st

C.I. Basic Violet 14 belongs to the fuchsine dye family, a subset of triarylmethane dyes. wikipedia.org Fuchsine dyes are distinguished by the presence of primary or secondary amine groups at the para positions of each of the three aryl rings. wikipedia.org Specifically, C.I. Basic Violet 14 is a hydrochloride salt of a mixture primarily composed of rosaniline and pararosaniline. britannica.comnih.gov The molecular formula for the colored cationic form of C.I. Basic Violet 14 is C₂₀H₂₀ClN₃. worlddyevariety.com

Significance of the Carbinol Form in Triarylmethane Dye Transformations

The carbinol, or leuco, form of triarylmethane dyes is a colorless precursor to the colored dye. google.comnoaa.gov This transformation between the colored cationic form and the colorless carbinol is a key aspect of their chemistry. The intense color of triarylmethane dyes arises from the delocalization of the positive charge across the conjugated π-electron system of the three aromatic rings.

In the presence of a hydroxide (B78521) ion (in alkaline conditions), the colored cation of C.I. Basic Violet 14 reacts to form the neutral carbinol. enochdye.com This addition of a hydroxyl group to the central carbon atom disrupts the conjugated system, leading to a loss of color. researchgate.net The reaction is reversible; in acidic conditions, the carbinol readily loses the hydroxyl group to regenerate the colored cation. This pH-dependent equilibrium is a defining characteristic of many triarylmethane dyes and is fundamental to their use as pH indicators. wikipedia.org

The carbinol form is not only an intermediate in the color change process but also a key starting material in the synthesis of other triarylmethane dye derivatives. google.com For instance, the carbinol can be reacted with various reagents to introduce different functional groups, thereby modifying the dye's properties for specific applications. google.com

Historical Development of Chemical Research on C.I. Basic Violet 14 and its Carbinol

The history of C.I. Basic Violet 14 is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. britannica.com

The first synthesis of a triarylmethane dye, fuchsine (the basis of C.I. Basic Violet 14), is credited to the French chemist François-Emmanuel Verguin in 1858 or 1859. britannica.com He produced the rose-colored dye by reacting aniline (B41778) with stannic chloride. britannica.com This discovery marked a significant advancement in synthetic chemistry. britannica.com

Subsequent research led to improved synthetic routes. One common early method involved the oxidative condensation of a mixture of aniline, o-toluidine, and p-toluidine (B81030) with an oxidizing agent like nitrobenzene (B124822) in the presence of a catalyst such as iron and zinc chloride. worlddyevariety.com This became known as the "nitrate phenyl method." worlddyevariety.com Another approach utilized arsenic acid as the oxidizing agent in a similar reaction mixture, a method referred to as the "arsenic method." worlddyevariety.com It was later discovered that the presence of toluidine was essential for the formation of these dyes; pure aniline did not yield the desired product. britannica.com

Initially, the chemical structures of triarylmethane dyes were unknown. britannica.com It was through the meticulous work of chemists like August Wilhelm von Hofmann and Emil Fischer that the structural basis of these compounds was elucidated. Hofmann demonstrated that aniline blue was a phenylated derivative of fuchsine, and in 1878, Fischer established the fundamental triphenylmethane (B1682552) structure of these dyes. britannica.com He showed that the central carbon atom originated from the methyl group of p-toluidine. britannica.com

The understanding of the chromogenic properties also evolved over time. Early theories did not fully account for the observed spectral characteristics. sci-hub.st The concept of resonance was later introduced to explain the intense color of these dyes, with the colored form being represented as a resonance hybrid of several contributing structures. sci-hub.st The critical role of the equilibrium between the colored cation and the colorless carbinol form in the dye's behavior became a central tenet in the chemistry of triarylmethane dyes. google.com

Structure

3D Structure

Properties

CAS No. |

76-82-4 |

|---|---|

Molecular Formula |

C20H21N3O |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

(4-amino-3-methylphenyl)-bis(4-aminophenyl)methanol |

InChI |

InChI=1S/C20H21N3O/c1-13-12-16(6-11-19(13)23)20(24,14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15/h2-12,24H,21-23H2,1H3 |

InChI Key |

OYHZNLZYIRSDHN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C2=CC=C(C=C2)N)(C3=CC=C(C=C3)N)O)N |

Origin of Product |

United States |

Synthetic Pathways and Chemical Transformations of C.i. Basic Violet 14 and Its Carbinol

Established Synthetic Approaches for the Dye Precursors

The synthesis of C.I. Basic Violet 14, a prominent member of the triarylmethane class of dyes, has historically involved several key methods. worlddyevariety.com These approaches focus on the creation of the fundamental dye structure from basic aromatic amine precursors.

A primary and traditional method for synthesizing C.I. Basic Violet 14 is through the oxidative condensation of aniline (B41778) derivatives using nitrobenzene (B124822) as the oxidizing agent. This process, sometimes referred to as the "nitrate phenyl method," involves heating a mixture of aniline, o-toluidine, and p-toluidine (B81030) hydrochlorides with nitrobenzene. worlddyevariety.com The reaction is typically catalyzed by the presence of iron filings and zinc chloride at elevated temperatures. The nitrobenzene oxidizes the coupled aromatic amines, leading to the formation of the central carbon atom of the triarylmethane structure, which is derived from the methyl group of p-toluidine. britannica.com

Table 1: Reactants and Catalysts in Nitrobenzene-Based Synthesis

| Role | Compound Name | Chemical Formula |

| Reactant | Aniline | C₆H₅NH₂ |

| Reactant | o-Toluidine | CH₃C₆H₄NH₂ |

| Reactant | p-Toluidine | CH₃C₆H₄NH₂ |

| Oxidizing Agent | Nitrobenzene | C₆H₅NO₂ |

| Catalyst | Iron | Fe |

| Catalyst | Zinc Chloride | ZnCl₂ |

In a historically significant but now largely obsolete method, arsenic compounds were employed as the oxidizing agent. This process, known as the "arsenic method," involved heating a mixture of aniline, o-toluidine, and p-toluidine with arsenic acid. worlddyevariety.com In some variations, arsenic trioxide was used, with the reaction carried out at temperatures between 150°C and 180°C. The arsenic compound facilitated the necessary dehydrogenation and condensation reactions to form the triarylmethane dye. This method highlights the empirical origins of synthetic dye chemistry, where various oxidizing agents were tested to achieve the desired colored products. britannica.com

Table 2: Comparison of Oxidative Synthesis Methods

| Feature | Nitrobenzene Method | Arsenic Method (Historical) |

| Primary Oxidant | Nitrobenzene | Arsenic Acid / Arsenic Trioxide |

| Catalysts | Iron, Zinc Chloride | Not explicitly mentioned as catalysts |

| Temperature | Elevated temperatures | 150°C - 180°C |

| Key Reactants | Aniline, o-Toluidine, p-Toluidine | Aniline, o-Toluidine, p-Toluidine |

Formation and Interconversion of the Carbinol Base

The chemistry of C.I. Basic Violet 14 involves several forms, including the colored cation, the colorless leuco base, and the carbinol base. The interconversion between these forms is crucial for both its synthesis and application.

The leuco base of a triarylmethane dye is a colorless compound formed by the reduction of the colored dye. noaa.goviupac.org It represents the reduced, non-planar triphenylmethane (B1682552) structure. The conversion of this leuco base into the carbinol base is an oxidative process. One documented method involves dissolving the leuco base in sulfuric acid, sometimes with the addition of acetic acid, which is noted to help in producing a crystalline final product. google.com This acidic solution is then subjected to electrochemical oxidation. In this process, an electric current is passed through the solution in an electrolytic cell, transforming the leuco-base into the corresponding carbinol base. google.com The carbinol base can then be precipitated from the solution. google.com

Various oxidizing agents can be employed to facilitate the conversion of the leuco form to the colored dye, a process that proceeds via the carbinol intermediate. While strong oxidants were used in the initial dye synthesis, the oxidation of the isolated leuco base can be achieved with other agents. For triarylmethane dyes in general, oxidizing agents such as hydrogen peroxide, organic hydroperoxides (like tert-butyl hydroperoxide), and percarboxylic acids are effective. google.com The efficiency of these oxidants can be enhanced by the use of oxygen transfer catalysts, which may include complexes of heavy metal ions like iron phthalocyanines. google.com The specific choice of oxidant and catalyst can influence the reaction conditions and yield. For instance, the oxidation of a leuco compound to the dye might require 1 to 5 moles of hydrogen peroxide per mole of the leuco compound. google.com

The carbinol base, also known as a pseudobase, is a colorless tertiary alcohol derivative of the dye. It exists in equilibrium with the colored dye cation in solution. The conversion of the carbinol base to the intensely colored C.I. Basic Violet 14 cation is typically achieved under acidic conditions. In the presence of acid, the hydroxyl group of the carbinol is protonated. This is followed by the elimination of a water molecule, which results in the formation of a stable, planar, and highly conjugated carbocation. This triarylmethyl cation is the chromophore responsible for the dye's vibrant violet color. The delocalization of the positive charge across the three aromatic rings through the π-electron system is what allows the molecule to absorb light in the visible spectrum. The final dye is often isolated as a hydrochloride salt, reflecting this cationic nature. nih.gov

Nucleophilic Attack on the Central Carbon and Carbinol Formation Mechanisms

The transformation of the colored C.I. Basic Violet 14 cation into its colorless carbinol form is a classic example of nucleophilic addition. The central carbon atom of the dye is electron-deficient and thus highly susceptible to attack by nucleophiles. This reaction results in a change of hybridization at the central carbon from sp2 to sp3, which isolates the π-electron systems of the aromatic rings from each other, thereby destroying the chromophore responsible for the dye's color. The specific mechanism of this decolorization is highly dependent on the pH of the solution.

Hydroxyl Ion Attack in Alkaline Solutions

Reaction Scheme in Alkaline Solution: [C₂₀H₂₀N₃]⁺ (colored) + OH⁻ ⇌ C₂₀H₂₁N₃O (colorless carbinol)

Water Molecule Attack in Acidic Conditions

Under neutral or acidic conditions, the concentration of hydroxyl ions is significantly lower. In this environment, the much more abundant, albeit weaker, nucleophile—the water molecule (H₂O)—is responsible for the attack on the central carbon. This reaction is generally slower than the hydroxide-driven process. The mechanism involves the initial formation of a protonated carbinol intermediate, which subsequently loses a proton in a rapid step to yield the final colorless carbinol product.

Two-Step Reaction in Acidic/Neutral Solution:

[C₂₀H₂₀N₃]⁺ (colored) + H₂O ⇌ [C₂₀H₂₂N₃O]⁺ (protonated intermediate)

[C₂₀H₂₂N₃O]⁺ ⇌ C₂₀H₂₁N₃O (colorless carbinol) + H⁺

General Base Catalysis in Carbinol Formation Kinetics

The rate of carbinol formation from the attack of water can be accelerated by the presence of a general base. A general base (B) is any species that can accept a proton. In this catalytic pathway, the general base assists in the removal of a proton from the attacking water molecule in the transition state, thereby lowering the activation energy of the reaction and increasing the rate of color fading. rsc.org This phenomenon is particularly relevant in buffered solutions where various basic species can act as catalysts.

General Base Catalyzed Reaction: [C₂₀H₂₀N₃]⁺ + H₂O + B ⇌ C₂₀H₂₁N₃O + BH⁺

Leucobase Formation and Reduction Processes of Triarylmethane Dyes

Distinct from the reversible, pH-dependent carbinol formation, triarylmethane dyes like C.I. Basic Violet 14 can be irreversibly decolorized through chemical reduction. This process leads to the formation of the corresponding leucobase. iupac.orgnih.gov A leucobase is the reduced, colorless form of a dye, in which the central carbon atom is bonded to a hydrogen atom, permanently disrupting the conjugated system. iupac.org

This transformation is typically achieved using reducing agents such as sodium borohydride (B1222165) or by electrochemical methods. google.com The resulting leucobase is a stable derivative of triphenylmethane. iupac.org Unlike the equilibrium of carbinol formation, the reduction to a leucobase is generally considered an irreversible process under standard conditions. nih.gov The oxidation of a leucobase can, however, regenerate the colored dye, a principle utilized in certain applications. google.com

| Transformation Process | Reactant(s) | Product | Reversibility |

| Carbinol Formation (Alkaline) | Dye Cation, Hydroxyl Ion | Carbinol Base | Reversible (pH-dependent) |

| Carbinol Formation (Acidic) | Dye Cation, Water | Carbinol Base | Reversible (pH-dependent) |

| Leucobase Formation | Dye Cation, Reducing Agent | Leucobase | Generally Irreversible |

Advanced Spectroscopic and Mechanistic Investigations of C.i. Basic Violet 14 Carbinol

Reaction Mechanisms and Kinetics of Carbocation-to-Carbinol Conversion

The transformation of the intensely colored C.I. Basic Violet 14 carbocation to its colorless carbinol form is a cornerstone of its chemistry. weebly.combellevuecollege.edu This reaction involves the addition of a nucleophile to the central carbon atom of the dye, disrupting the conjugated system responsible for its color. bellevuecollege.edu The kinetics of this conversion are slow enough to be monitored by conventional techniques, making it a valuable model for studying carbocation reactions. niscpr.res.in

Spectrophotometric Measurement Techniques for Kinetic Studies

The kinetics of the conversion from the colored carbocation of triarylmethane dyes to the colorless carbinol form can be effectively monitored using spectrophotometric measurements. niscpr.res.in This technique relies on Beer's Law, which establishes a direct proportionality between the absorbance of a solution and the concentration of the colored species. bellevuecollege.educhemcollective.org

The process involves tracking the decrease in absorbance at the wavelength of maximum absorption (λmax) of the colored dye cation over time. bellevuecollege.educhemcollective.org This change in absorbance directly reflects the decreasing concentration of the carbocation as it reacts to form the carbinol. chemcollective.org By plotting absorbance or a function of absorbance (e.g., natural logarithm of absorbance) against time, the order of the reaction with respect to the dye can be determined. bellevuecollege.edu A linear plot of the natural logarithm of absorbance versus time, for instance, indicates a first-order reaction with respect to the dye. bellevuecollege.edu These kinetic traces provide the data needed to calculate rate constants and understand the reaction mechanism. chemcollective.org

Influence of Substituents on Carbinol Formation Equilibrium and Stability

Substituents on the aryl rings of triarylmethane dyes significantly influence the equilibrium and stability of the carbocation relative to the carbinol. niscpr.res.in The stability of the carbocation is often quantified by its pKR+ value, which represents the pH at which the concentrations of the carbocation and carbinol forms are equal. A higher pKR+ value indicates greater stability of the carbocation.

The stability is largely governed by the electronic effects of these substituents. niscpr.res.in Highly electron-donating groups, such as amino (-NH2) and alkylamino (-NMe2, -NEt2) groups at the para position, stabilize the positive charge on the central carbon atom through resonance. niscpr.res.in This increased stability shifts the equilibrium towards the carbocation form. Conversely, the steric hindrance caused by bulky substituents can affect the planarity of the molecule, reducing the effectiveness of this resonance stabilization and thus decreasing carbocation stability. niscpr.res.in

A comparative study of various triarylmethane dyes highlights these effects, showing a stability order determined by a combination of dye conformation and the stereoelectronic effects of its substituents. niscpr.res.in

Table 1: pKR+ Values for Selected Triarylmethane Dye Carbocations This table illustrates the effect of different substituents on the stability of the carbocation. Data sourced from a detailed study on carbocation-to-carbinol conversion. niscpr.res.in

| Dye | pKR+ | Key Substituents |

| Pararosaniline | 7.39 | -NH2 |

| Crystal Violet | 9.36 | -N(CH3)2 |

| Methyl Violet | 9.35 | -NH(CH3), -N(CH3)2 |

| Malachite Green | 6.92 | -N(CH3)2 |

| Brilliant Green | 5.08 | -N(C2H5)2 |

| Ethyl Violet | 4.80 | -N(C2H5)2 |

Kinetic Pathways of Water and Hydroxyl Ion Mediated Reactions

The conversion of the C.I. Basic Violet 14 carbocation to its carbinol form is a general base-catalyzed reaction. niscpr.res.in This transformation primarily proceeds via two parallel kinetic pathways in aqueous solutions: one mediated by water molecules and the other by hydroxide (B78521) ions (OH⁻). niscpr.res.in

Water-Mediated Pathway : In this pathway, a water molecule acts as the nucleophile, attacking the central electrophilic carbon atom of the dye cation. A second water molecule acts as a general base to accept a proton, facilitating the formation of the carbinol. niscpr.res.in

Hydroxide Ion-Mediated Pathway : The hydroxide ion is a much stronger nucleophile than water. Its direct attack on the carbocation is a significantly faster process. scielo.org.za The rate of the reaction shows a profound positive effect with increasing hydroxide concentration. scielo.org.za

Stereoelectronic Effects in Carbinol Conformation and Stability

Stereoelectronic effects, which encompass both steric and electronic influences, are critical in determining the conformation and stability of both the C.I. Basic Violet 14 carbocation and its corresponding carbinol. niscpr.res.in The stability of the carbocation is highly dependent on the delocalization of the positive charge across the three aryl rings. niscpr.res.in

Application of Stopped-Flow Techniques for Rapid Reaction Kinetics

While the reaction of C.I. Basic Violet 14 with hydroxide can often be monitored using conventional spectrophotometers, studying very rapid kinetic processes requires more advanced instrumentation. niscpr.res.in The stopped-flow technique is an essential tool for investigating the kinetics of fast reactions in solution, typically those with half-lives on the order of milliseconds. williams.eduwikipedia.org

The apparatus works by rapidly and efficiently mixing small volumes of two reactant solutions, which are driven from separate syringes into a high-efficiency mixing chamber. williams.edulibretexts.orgbiologic.net The newly mixed solution then flows into an observation cell, which is placed in the light path of a spectrophotometer. wikipedia.org The flow is then abruptly stopped, and the subsequent changes in absorbance or fluorescence are recorded as a function of time. williams.eduwikipedia.org

This method allows for the observation of the reaction from its very early stages, minimizing the "dead time" (the time between mixing and the first observation) to just a few milliseconds. wikipedia.orgbiologic.net Stopped-flow techniques are indispensable for characterizing individual steps in complex reaction mechanisms, such as identifying transient intermediates or measuring pre-steady-state kinetics in enzyme-catalyzed reactions. youtube.comnih.gov

Degradation Pathways and Reaction Product Identification

The degradation of C.I. Basic Violet 14, a triarylmethane dye, can proceed through several pathways, leading to the loss of its characteristic color and the formation of various smaller molecules. The primary degradation mechanisms involve oxidation and reduction.

Oxidative Degradation:

Photocatalytic Degradation: In the presence of a photocatalyst (like TiO2) and light, powerful oxidizing agents such as hydroxyl radicals (•OH) are generated. These highly reactive radicals can attack the dye molecule in several ways. Common degradation pathways for triarylmethane dyes include N-demethylation (the sequential removal of methyl groups from the amine substituents) and the photo-oxidative cleavage of the central carbon-phenyl bond. researchgate.net This breaks down the conjugated chromophore, leading to decolorization.

Chemical Oxidation: Strong chemical oxidants can also degrade the dye. For instance, oxidation of similar triarylmethane dyes with chlorine dioxide has been shown to yield products such as benzoic acid derivatives. scielo.org.za

Reductive Degradation:

C.I. Basic Violet 14 can be easily reduced to its colorless "leuco-base" form. noaa.govnih.gov This process involves the addition of a hydride ion or its equivalent to the central carbon atom, which, like carbinol formation, disrupts the conjugated system. This transformation is often reversible.

The final degradation products are typically smaller, less colored, and often less toxic organic molecules. scielo.org.zanih.gov Identifying these products is crucial for assessing the environmental impact of the degradation process and is often accomplished using techniques like mass spectrometry. researchgate.net

Photodegradation Mechanisms of Triarylmethane Dyes

The interaction of light with triarylmethane dyes initiates a series of reactions that lead to their decomposition. These photodegradation mechanisms are multifaceted and can involve radical fragmentation, oxidative pathways, and the influence of other chemical species.

Radical Fragmentation and Oxidative Pathways

The photodegradation of triarylmethane dyes is often initiated by the absorption of photons, leading to the formation of electronically excited states. These excited molecules can then undergo various reactions, including radical fragmentation and oxidation. The deactivation of these excited states is influenced by their interaction with the surrounding environment, as many of the radicals involved in the degradation process are formed from the solvent or substrate upon light irradiation. researchgate.net

One of the primary photodegradation pathways involves the photooxidative cleavage of the central C-phenyl bond. This process is thought to occur via singlet oxygen, resulting in the formation of benzophenone (B1666685) and phenol (B47542) derivatives. researchgate.net The generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂•⁻) and hydroxyl radicals (•OH), is enhanced in the presence of oxygen and can significantly accelerate the discoloration of the dye. researchgate.net

N-Dealkylation Processes and Intermediate Identification

A significant process in the photodegradation of many triarylmethane dyes is N-dealkylation, which involves the removal of alkyl groups from the nitrogen atoms. researchgate.netresearchgate.net In the case of dyes like Crystal Violet, this process occurs in a stepwise manner, leading to the formation of mono-, di-, tri-, tetra-, penta-, and hexa-N-demethylated species. researchgate.net During this process, N-hydroxymethylated intermediates have also been identified. researchgate.netacs.org

The degradation of Crystal Violet and other similar dyes like Malachite Green can result in a variety of intermediate products. For instance, the degradation of a related dye, Victoria Blue R, yielded mono-, di-, tri-, tetra-, penta-, hexa-N-de-methylated and mono-N-de-ethylated species, along with N-hydroxyalkylated intermediates. researchgate.net Oxidative degradation of this dye also produced compounds such as 4-diethylaminophenol (B97786) and 4-diethylamino-4′-diethylaminobenzophenone. researchgate.net Similarly, the electrochemical degradation of Brilliant Green led to the identification of intermediates like N,N,N′,N′-tetramethyl-4,4′-diaminobenzophenone and N-methyl-para-aminophenol. acs.org

Surface-enhanced Raman spectroscopy (SERS) has proven to be a valuable tool for studying the photo-induced N-demethylation of triarylmethane dyes by tracking the spectral changes in artificially aged samples. researchgate.net

Role of Singlet Oxygen in Photo-oxidation

Singlet oxygen (¹O₂) plays a crucial role in the photo-oxidation of many organic molecules, including triarylmethane dyes. nih.govresearchgate.net It is an electronically excited state of molecular oxygen that is highly reactive. nih.gov The generation of singlet oxygen is often facilitated by photosensitizers, which are molecules that can absorb light and transfer the energy to ground-state triplet oxygen. nih.govinstras.com

The photodegradation of triarylmethane dyes is accelerated in the presence of singlet oxygen sensitizers like methylene (B1212753) blue and rose bengal. researchgate.netresearchgate.net Conversely, the process is retarded by singlet oxygen quenchers such as β-carotene. researchgate.netresearchgate.net This provides strong evidence for the involvement of singlet oxygen in at least some of the degradation pathways. researchgate.net The photo-oxidation mechanism involving singlet oxygen is classified as a Type II mechanism, where the excited photosensitizer directly interacts with ground-state oxygen. nih.gov

The role of singlet oxygen is not limited to dye degradation in solution; it has also been observed to form when triarylmethane dyes are on paper. researchgate.net This has important implications for the preservation of historical documents and artworks containing these dyes.

Influence of Metal Oxide Suspensions on Photodecomposition

The presence of metal oxide semiconductors, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), can significantly influence the photodecomposition of triarylmethane dyes. mdpi.comsemanticscholar.org These materials act as photocatalysts, absorbing light to generate electron-hole pairs. mdpi.com These charge carriers can then participate in redox reactions, leading to the formation of highly reactive oxygen species (ROS) like hydroxyl radicals and superoxide anions, which in turn attack and degrade the dye molecules. mdpi.comrsc.org

The efficiency of photocatalytic degradation is dependent on several factors, including the type of metal oxide, its morphology, the pH of the solution, the catalyst dose, and the light intensity. mdpi.combepls.com For example, the degradation of Malachite Green using TiO₂ was found to be maximal at pH 4, while with ZnO, the maximum rate occurred at pH 8. bepls.com The photocatalytic degradation of dyes like Crystal Violet in the presence of TiO₂ can proceed through two competitive primary processes: N-demethylation and the decomposition of the entire conjugated structure. rsc.org

Recent research has also explored the use of other metal oxides like bismuth oxide (Bi₂O₃) and the effect of surfactants to enhance photocatalytic activity. semanticscholar.orgnih.gov The addition of a surfactant to Bi₂O₃ was found to improve its catalytic activity for the degradation of Victoria Blue dye under sunlight. semanticscholar.orgnih.gov

| Parameter | Optimal Condition (TiO₂) | Optimal Condition (ZnO) | Reference |

| pH for Malachite Green Degradation | 4 | 8 | bepls.com |

| Catalyst Dose for Malachite Green | 1 g/L | 1 g/L | bepls.com |

Photo-Kolbe Reaction Analogies in Dye Degradation Studies

The Photo-Kolbe reaction, the photocatalytic decarboxylation of carboxylic acids on semiconductor surfaces, provides an interesting analogy for understanding certain aspects of dye degradation. utexas.eduutexas.edu This reaction is known to proceed via the formation of radical intermediates. utexas.eduresearchgate.net The observation of the photo-Kolbe reaction has been extended to initiate photocatalytic polymerization over oxide semiconductor nanoparticles. acs.org

While not a direct degradation pathway for the chromophore of C.I. Basic Violet 14, the principles of the photo-Kolbe reaction are relevant. The generation of radicals at the surface of a photocatalyst, a key step in the photo-Kolbe reaction, is analogous to the formation of reactive oxygen species that drive the degradation of triarylmethane dyes. Electron spin resonance (ESR) spectroscopy has been used to directly observe radical intermediates in the photo-Kolbe reaction, providing a powerful tool for mechanistic studies. utexas.eduresearchgate.net The understanding of radical formation and subsequent reactions in the photo-Kolbe process can inform the study of the complex radical chemistry involved in the photocatalytic degradation of dyes.

Chemical Degradation Reactions

In addition to photodegradation, C.I. Basic Violet 14 can also be degraded through various chemical reactions. These reactions often involve oxidizing agents and can lead to the cleavage of the dye's chromophoric structure.

Electrochemical treatment is one method for the chemical degradation of triarylmethane dyes. During this process, active species such as hydrogen peroxide, ozone, and chlorinated oxidizing compounds can be generated, which then attack the dye molecule. acs.org The degradation of Brilliant Green through electrochemical treatment was found to occur via a hydroxyl radical attack, leading to the cleavage of the conjugated structure and N-demethylation. acs.org Intermediates identified in this process included hydroxymethylated species, as well as N,N,N′,N′-tetramethyl-4,4′-diaminobenzophenone, 4,4′-bisaminobenzophenone, and N-methyl-para-aminophenol, indicating a breakdown of the triphenylmethane (B1682552) ring. acs.org

The degradation pathways and the resulting products are often similar to those observed in photodegradation, with N-dealkylation and cleavage of the central carbon framework being common features. The specific intermediates and final products will depend on the reaction conditions and the specific oxidizing agents involved.

Interplay of Dye Carbocation/Carbinol Conformation in Chemical Reactivity

The equilibrium between the colored carbocation and the colorless carbinol involves a significant conformational change. uclan.ac.uk The carbocation possesses a more planar structure, which allows for the extensive delocalization of the positive charge across the three aromatic rings, giving rise to its color. The formation of the carbinol introduces a tetrahedral geometry at the central carbon atom, forcing the phenyl rings further apart and electronically isolating them, thus resulting in a loss of color. google.com

The conformation of the dye affects its susceptibility to chemical attack. For example, steric hindrance caused by the specific arrangement of the phenyl rings can influence the accessibility of the central carbon atom to nucleophiles, thereby affecting the rate of carbinol formation. uclan.ac.uk Furthermore, modern studies on related fluorescent dyes have shown that controlling the conformational flexibility, such as suppressing transitions to twisted intramolecular charge transfer (TICT) states, can enhance photostability and reduce degradation. acs.org This highlights a direct link between molecular conformation and the efficiency of degradation processes, suggesting that a more rigid structure can lead to a more stable dye.

Computational and Theoretical Chemistry Approaches in Studying C.i. Basic Violet 14 Carbinol

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations offer a microscopic view of the electronic structure and properties of molecules. For C.I. Basic Violet 14 carbinol, these calculations are crucial for understanding its reactivity and electrochemical characteristics.

The distribution of atomic charges within the C.I. Basic Violet 14 carbinol molecule plays a pivotal role in its chemical reactions, particularly in the formation of the colored carbocation. While specific quantum chemical calculations for C.I. Basic Violet 14 carbinol are not extensively documented in publicly available literature, the principles can be understood from studies on related triphenylmethane (B1682552) dyes.

The central carbon atom in the carbinol form is sp³ hybridized and bonded to a hydroxyl group. This carbon is a key site for chemical transformation. In related triphenylmethane carbinols, ¹³C NMR studies have been employed to probe the chemical shift of this central carbon atom. uclan.ac.uk The chemical shift is sensitive to the electronic environment, which is influenced by the substituent groups on the phenyl rings. For instance, in pararosaniline carbinol, a primary component of C.I. Basic Violet 14, the chemical shift of the central sp³ hybridized carbon has been reported. uclan.ac.uk

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a quantitative measure of the partial atomic charges on each atom. In the carbinol form of a triphenylmethane dye, the oxygen atom of the hydroxyl group is significantly more electronegative than the central carbon, leading to a partial positive charge on the carbon atom. This inherent polarity of the C-OH bond is a driving force for the acid-catalyzed formation of the colored triphenylmethyl carbocation. The amino groups on the phenyl rings, being electron-donating, can further influence the charge distribution across the molecule.

The reaction mechanism involves the protonation of the hydroxyl group, forming a good leaving group (water), followed by its departure to generate a planar, sp² hybridized carbocation. The stability of this carbocation is significantly enhanced by the delocalization of the positive charge across the three aromatic rings, a phenomenon that can be visualized and quantified through calculated molecular orbitals and charge distribution maps.

Table 1: Representative Atomic Charges in a Generic Triphenylmethane Carbinol System

| Atom | Representative Partial Charge (arbitrary units) | Role in Reaction Mechanism |

| Central Carbon (sp³) | δ+ | Electrophilic center, site of nucleophilic attack and carbocation formation. |

| Oxygen (of -OH) | δ- | Site of protonation, facilitating the departure of the leaving group. |

| Amino Nitrogen | δ- | Electron-donating group, stabilizes the carbocation through resonance. |

| Aromatic Carbons | Variable δ+/δ- | Participate in charge delocalization in the carbocation intermediate. |

Note: This table is illustrative and based on general principles of organic chemistry and computational studies of related molecules. Specific values for C.I. Basic Violet 14 carbinol would require dedicated calculations.

The redox behavior of triphenylmethane dyes is fundamental to their applications in various technologies, including as redox indicators and in electrochromic systems. Theoretical investigations, often complementing experimental techniques like cyclic voltammetry, can shed light on the electron transfer processes involved.

For organometallic systems incorporating structures similar to triphenylmethane dyes, Time-Dependent Density Functional Theory (TD-DFT) has been used to calculate UV/Vis/NIR spectra and understand the electronic transitions. uclan.ac.uk These calculations can identify charge transfer bands, which are crucial in redox processes. While direct theoretical studies on the redox behavior of C.I. Basic Violet 14 carbinol are sparse, the principles derived from related compounds are applicable. The redox process for the colored form of the dye typically involves the transfer of electrons to or from the extended π-system of the triphenylmethyl cation.

The carbinol form itself is the colorless, reduced state of the dye. The oxidation of the carbinol or its leuco form is a key step in color formation. Theoretical calculations can model the energetics of electron removal (oxidation) from the system, providing insights into the oxidation potentials. Conversely, the reduction of the colored carbocation to the carbinol can also be studied computationally.

Modeling of Reaction Intermediates and Transition States

Understanding the kinetics and mechanism of the formation and fading of C.I. Basic Violet 14 requires the characterization of transient species like reaction intermediates and transition states. Computational modeling provides a powerful means to explore the potential energy surface of the reaction.

The key reaction for C.I. Basic Violet 14 is the equilibrium between the colored carbocation and the colorless carbinol base in the presence of hydroxide (B78521) ions. uclan.ac.uk

[C(Ar)₃]⁺ + OH⁻ ⇌ C(Ar)₃-OH

Modeling this reaction involves calculating the geometries and energies of the reactant (carbocation), the product (carbinol), and the transition state connecting them. The transition state would feature a partially formed C-OH bond and a partially neutralized charge on the central carbon atom. The activation energy for both the forward (fading) and reverse (color formation) reactions can be determined from the energy difference between the reactants/products and the transition state.

Studies on the alkaline hydrolysis of related triphenylmethane dyes have elucidated the reaction mechanism and the influence of substituents on the reaction rate. uclan.ac.uk These studies indicate that the reaction is susceptible to both steric and electronic effects of the terminal amino groups. uclan.ac.uk Computational models can quantify these effects by calculating how different substituents alter the stability of the carbocation and the energy of the transition state.

Isokinetic Relationships and Thermodynamic Activation Parameters in Dye Systems

The study of reaction kinetics over a range of temperatures allows for the determination of thermodynamic activation parameters, such as the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡). These parameters provide deeper insight into the reaction mechanism.

For the alkaline hydrolysis of a series of triphenylmethane dyes, rate data at various temperatures have been used to calculate these activation parameters. uclan.ac.uk A linear relationship between ΔH‡ and ΔS‡ for a series of related reactions is known as an isokinetic relationship. The existence of such a relationship suggests a common reaction mechanism for the series of compounds under investigation. uclan.ac.ukresearchgate.net

The isokinetic temperature (β) can be determined from the slope of the isokinetic plot (ΔH‡ vs. ΔS‡). At this temperature, all reactions in the series are expected to proceed at the same rate. The interpretation of whether the reaction is enthalpy-controlled or entropy-controlled can be made based on the comparison of the experimental temperature range with the isokinetic temperature. researchgate.net

Kinetic studies on the oxidation of related triphenylmethane dyes, such as Crystal Violet, by oxidizing agents like potassium permanganate (B83412) have also been conducted. science.govscience.gov These studies often report the order of the reaction with respect to the dye and the oxidant, and the calculated activation parameters from the temperature dependence of the rate constants. science.govscience.gov

Table 2: Illustrative Thermodynamic Activation Parameters for a Triphenylmethane Dye Reaction

| Parameter | Illustrative Value | Significance |

| Enthalpy of Activation (ΔH‡) | e.g., 40-60 kJ/mol | Represents the height of the energy barrier to be overcome. |

| Entropy of Activation (ΔS‡) | e.g., -50 to -100 J/mol·K | Reflects the change in order/disorder in forming the transition state. A negative value suggests a more ordered transition state. |

| Gibbs Free Energy of Activation (ΔG‡) | e.g., 70-90 kJ/mol | The overall free energy barrier for the reaction, combining enthalpy and entropy effects. |

| Isokinetic Temperature (β) | e.g., 300-400 K | The temperature at which the rates of all reactions in a related series are equal. |

Note: The values in this table are for illustrative purposes and are typical for reactions of triphenylmethane dyes in solution. Specific values for C.I. Basic Violet 14 carbinol would depend on the specific reaction and conditions.

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Monitoring Chemical Transformations

Spectroscopic methods are indispensable for elucidating the structural changes and reaction kinetics associated with C.I. Basic Violet 14. These techniques provide real-time data on the concentration of the dye and the emergence of new chemical species.

UV-Vis Spectrophotometry for Concentration and Kinetic Measurements

UV-Visible spectrophotometry is a primary tool for quantifying the concentration of C.I. Basic Violet 14 in solutions and for monitoring the kinetics of its transformations. thermofisher.com The method is based on the principle that the dye strongly absorbs light in the visible region, and its absorbance is directly proportional to its concentration, as described by the Beer-Lambert law.

The maximum absorption wavelength (λmax) for C.I. Basic Violet 14 is consistently reported to be in the range of 541 nm to 545 nm. tubitak.gov.trresearchgate.net By monitoring the decrease in absorbance at this wavelength over time, researchers can study the kinetics of reactions such as adsorption or degradation. tubitak.gov.tr For instance, in studies of the adsorptive removal of the dye from aqueous solutions, UV-Vis spectrophotometry is used to measure the remaining concentration of the dye at various time intervals. tubitak.gov.tr This allows for the determination of key kinetic parameters and the reaction order. thermofisher.comresearchgate.net The transformation to the colorless carbinol form, often induced by a change in pH, results in a loss of absorption in the visible spectrum, providing a direct way to follow the reaction rate. worlddyevariety.comthermofisher.com

Table 1: UV-Vis Spectrophotometry Parameters for C.I. Basic Violet 14 Analysis

| Parameter | Value/Range | Application |

| Maximum Absorbance (λmax) | 541 - 545 nm | Concentration measurement and kinetic studies |

| Solvent | Double distilled water | Preparation of stock and standard solutions |

| pH Range for Studies | 2 - 12 | Investigating pH effect on dye stability and transformation |

| Initial Concentrations | 1.0 - 20.0 mg L⁻¹ | Kinetic and adsorption isotherm studies |

This table summarizes typical experimental conditions for the analysis of C.I. Basic Violet 14 using UV-Vis spectrophotometry, as derived from research on its removal from aqueous solutions. tubitak.gov.tr

Fourier-transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

Fourier-transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule and for confirming the structural integrity of C.I. Basic Violet 14. By analyzing the absorption of infrared radiation at specific wavenumbers, FTIR can reveal changes in the chemical structure during transformations.

HPLC with UV-Vis and Electrospray Ionization Mass Spectrometry (ESI-MS) Detection for Product Identification

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector (often a Diode Array Detector, DAD) and an Electrospray Ionization Mass Spectrometry (ESI-MS) detector is a premier technique for separating and identifying the products of chemical transformations of C.I. Basic Violet 14. nih.gov This combination allows for the separation of complex mixtures, the tentative identification of components based on their retention time and UV-Vis spectrum, and definitive identification and structural elucidation through their mass-to-charge ratio (m/z) and fragmentation patterns provided by MS.

In the analysis of triphenylmethane (B1682552) dyes like the closely related Crystal Violet, HPLC-PDA-ESI-MS has been successfully used to separate, identify, and characterize intermediates formed during degradation processes. nih.gov The probable degradation pathways, such as N-demethylation and the cleavage of the conjugated chromophore structure, can be elucidated by identifying the series of intermediate products. nih.gov For C.I. Basic Violet 14, this technique would be instrumental in identifying the carbinol derivative and any subsequent degradation products in the reaction mixture. The ESI-MS provides molecular weight information for each separated peak, which is crucial for identifying unknown products.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a vital analytical tool for the identification of volatile and semi-volatile organic compounds that may be formed during the degradation of C.I. Basic Violet 14. mdpi.comnih.gov This technique separates compounds based on their boiling points and polarity as they pass through a capillary column, and then fragments and detects them by mass spectrometry, allowing for their identification by comparing the resulting mass spectra to spectral libraries.

The degradation of dyes can lead to the formation of smaller, less polar molecules that are amenable to GC-MS analysis. nih.govresearchgate.net For instance, studies on the degradation of Crystal Violet have utilized GC-MS to identify by-products such as N,N'-Dimethyl-4-aminophenol. mdpi.com To analyze the degradation products of C.I. Basic Violet 14, a typical GC-MS method would involve the following steps: extraction of the products from the aqueous reaction mixture into an organic solvent, followed by injection into the GC-MS system.

Table 2: Representative GC-MS Operating Conditions for Dye Degradation Product Analysis

| Parameter | Condition |

| Injection Mode | Splitless |

| Injection Temperature | 230 °C |

| Carrier Gas | Helium |

| Column | HP-5MS (or equivalent) |

| Temperature Program | Initial 45 °C (1 min hold), ramp at 8 °C/min to 230 °C (5 min hold) |

| Ionization Energy | 70 eV |

| Mass Scan Range | m/z 25–500 |

This table presents typical GC-MS parameters used for the analysis of degradation products of related dyes, which would be applicable to studies of C.I. Basic Violet 14. mdpi.comnih.gov

Chromatographic Separation Techniques

Chromatographic techniques are essential for assessing the purity of C.I. Basic Violet 14 and ensuring its structural integrity.

High-Performance Liquid Chromatography (HPLC) for Purity and Structural Integrity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of C.I. Basic Violet 14 and for assessing its structural integrity. sielc.com By separating the compound from any impurities or related substances, HPLC with a UV-Vis detector can provide a quantitative measure of its purity.

Reverse-phase (RP) HPLC methods are commonly employed for the analysis of C.I. Basic Violet 14 and its free base. sielc.comsielc.com These methods typically use a C18 or a specialized reverse-phase column. sielc.com The separation is achieved by using a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.com For applications requiring subsequent mass spectrometric analysis, volatile buffers such as formic acid are used instead of non-volatile ones like phosphoric acid. sielc.comsielc.com The purity is determined by calculating the area percentage of the main peak corresponding to C.I. Basic Violet 14 in the chromatogram.

Table 3: Common HPLC Components for C.I. Basic Violet 14 Purity Analysis

| Component | Specification | Purpose |

| Column | Newcrom R1 (Reverse Phase) | Separation of the compound from impurities |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Elution of the analyte from the column |

| Detector | UV-Vis | Detection and quantification of the compound |

This table outlines the typical components of an HPLC system for the purity assessment of C.I. Basic Violet 14- free base. sielc.comsielc.com

Advanced Characterization of Dye-Material Interactions

Zeta Potential Measurements for Surface Charge Analysis

Zeta potential analysis is a critical technique for understanding the electrostatic interactions between the cationic C.I. Basic Violet 14 dye and the surface of adsorbent materials. The surface charge of an adsorbent plays a pivotal role in the adsorption of charged dye molecules. Adsorption processes often involve the interaction between positively charged dye molecules and negatively charged surfaces of adsorbent materials.

The point of zero charge (pzc) is a key parameter determined from zeta potential measurements. At a pH below the pzc, the surface of the adsorbent is positively charged, which would lead to electrostatic repulsion of the cationic C.I. Basic Violet 14 molecules. Conversely, at a pH above the pzc, the surface becomes negatively charged, promoting the adsorption of the positively charged dye through electrostatic attraction. For instance, the point of zero charge of Prosopis Juliflora Bark has been determined using the pH drift method, which is essential for optimizing the pH for maximum dye removal. researchgate.net

X-ray Diffraction (XRD) for Interlayer Presence in Adsorption Studies

X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. In the context of C.I. Basic Violet 14 adsorption, XRD is particularly valuable for studying adsorbents with a layered structure, such as clays (B1170129) like bentonite (B74815). The technique can reveal whether the dye molecules are adsorbed only on the external surface or if they have intercalated into the interlayer spaces of the adsorbent. academie-sciences.fr

An increase in the basal spacing (d-spacing) of the adsorbent, as observed in the XRD pattern after dye adsorption, provides direct evidence of intercalation. This change in basal spacing indicates the extent to which the dye molecules have penetrated the interlamellar spaces of the adsorbent. academie-sciences.fr For example, in studies involving the adsorption of C.I. Basic Violet 14 on Na-bentonite and Ca-bentonite, XRD analysis showed a larger increase in the basal spacing for Na-bentonite. academie-sciences.fr This finding suggests a greater uptake of the dye into the interlayer of Na-bentonite compared to Ca-bentonite, which correlates with the higher adsorption capacity observed for Na-bentonite. academie-sciences.fracademie-sciences.fr The mineralogical composition of the clay, which can be determined by XRD, is also crucial; for instance, bentonite used in such studies has been shown to be preponderantly composed of Montmorillonite. researchgate.net

The XRD patterns are typically recorded over a specific range of 2θ angles, for example, at a rate of 2° (2θ) per minute, to capture the diffraction peaks that are characteristic of the material's crystal structure. academie-sciences.fracademie-sciences.fr

Future Directions in Research on C.i. Basic Violet 14, Carbinol

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of triarylmethane dyes, including C.I. Basic Violet 14, often involves harsh conditions and hazardous reagents. nih.govgoogle.com Future research is increasingly focused on developing greener and more sustainable synthetic pathways to its carbinol precursor.

A promising avenue lies in the adoption of environmentally benign solvents and catalysts. For instance, the use of trifluoroethanol as a recyclable solvent has been shown to be effective for the construction of triarylmethane scaffolds. This approach offers good to excellent yields under mild conditions, presenting a significant step towards sustainable synthesis. Further research could adapt such methodologies specifically for the synthesis of C.I. Basic Violet 14 carbinol, optimizing reaction conditions and exploring a broader range of "green" solvents.

Another critical area of future development is the exploration of biocatalysis and chemoenzymatic strategies. nih.govnih.govresearchgate.net The high selectivity of enzymes could offer a powerful tool for the synthesis of functionalized triarylmethane compounds under mild, aqueous conditions. nih.govresearchgate.net Research into identifying and engineering enzymes, such as lipases or aldolases, that can accommodate the steric bulk of the triarylmethane core is a key future direction. nih.govresearchgate.net A two-step chemoenzymatic process, potentially involving an initial biocatalytic aldol (B89426) reaction followed by a chemical reductive amination, could provide a highly efficient and stereoselective route to novel carbinol derivatives. nih.gov

The development of enantioselective synthesis methods for triarylmethane scaffolds is also a burgeoning field. nih.gov While challenging, the use of rhodium-catalyzed C–H functionalization of cyclohexadienes with diaryldiazomethanes has shown promise in producing triarylmethanes with high enantioselectivity. nih.gov Applying and adapting such advanced catalytic systems to the synthesis of chiral C.I. Basic Violet 14 carbinol derivatives could open up new applications in areas such as asymmetric catalysis and materials science.

In-depth Mechanistic Studies of Carbinol-Related Transformations

A thorough understanding of the equilibrium and kinetics of the conversion between the colored carbocation form of C.I. Basic Violet 14 and its colorless carbinol is crucial for controlling its properties and applications. Future research will likely delve deeper into the mechanistic nuances of these transformations.

Spectrophotometric studies have been instrumental in examining the rate-equilibria of carbinol formation for various triarylmethane dyes. These studies have revealed that the stability of the dye carbocation is influenced by a combination of conformational and stereoelectronic effects of its substituents. Further investigations could focus specifically on C.I. Basic Violet 14, employing advanced spectroscopic techniques such as stopped-flow kinetics to precisely determine the rate constants and equilibrium parameters of its carbinol formation under a variety of conditions (pH, temperature, solvent).

The mechanism of carbinol formation is understood to be a general base-catalyzed process, involving the rate-determining attack of a water molecule on the central carbocation. Future mechanistic studies could employ isotopic labeling and computational modeling to further elucidate the transition states and the role of water molecules and other bases in the reaction pathway. Understanding these subtleties is key to predicting and controlling the color stability of the dye in different environments.

Moreover, the reactivity of the carbinol form itself warrants further investigation. While the conversion to the carbocation is well-known, other transformations of the carbinol, such as its potential to act as a precursor for the synthesis of other functionalized triarylmethanes, remain less explored. Mechanistic studies on the derivatization of the carbinol's hydroxyl group could lead to the development of novel materials with tailored properties.

Exploration of Advanced Materials for Environmental Remediation Applications

The removal of triarylmethane dyes like C.I. Basic Violet 14 from wastewater is a significant environmental challenge. Future research is geared towards the development of more effective and sustainable remediation technologies, with a focus on advanced functional materials.

One of the most promising areas is the use of nanocomposites for the photocatalytic degradation of these dyes. mdpi.comnih.gov Materials such as TiO2-SiO2 composites have demonstrated enhanced photocatalytic activity compared to their individual components, attributed to their higher surface area and smaller crystallite size. mdpi.com Future work will likely explore a wider range of nanocomposites, including those incorporating graphene oxide, ZnO, and other semiconductors, to further enhance photocatalytic efficiency under visible light. mdpi.comresearchgate.netresearchgate.net The development of magnetic nanocomposites, such as NiFe2O4/SiO2, offers the additional advantage of easy separation and recyclability of the catalyst. researchgate.net

The following table summarizes the photocatalytic degradation efficiency of various advanced materials for fuchsin and related dyes:

| Photocatalyst | Target Dye | Degradation Efficiency | Reference |

| NiFe2O4/SiO2 | Basic Fuchsin | 99% in 40 min | researchgate.net |

| TaON/Ni foam | Basic Fuchsin | ~80% in 5 h | researchgate.net |

| Lead Chromate | New Fuchsine | Significant degradation under visible light | researchgate.net |

| t-CuFe2O4 nanotubes | Acid Fuchsin | Excellent catalytic activity | nih.gov |

| TiO2-40% SiO2 | C.I. Basic Violet 2 | 10.9 times faster than pure TiO2 | mdpi.com |

Adsorption using low-cost, sustainable materials is another key research direction. nih.govnih.gov Activated carbons derived from agricultural waste products, such as the shells of Calophyllum inophyllum and Theobroma cacao, have shown significant potential for the removal of Basic Violet 14 from aqueous solutions. nih.govnih.gov Future research will likely focus on optimizing the activation process of these biomaterials to enhance their adsorption capacity and on exploring a wider variety of waste streams as potential sources for adsorbents. The development of semi-IPN hydrogels containing materials like graphene oxide also presents a novel approach for efficient dye removal.

Integration of Computational and Experimental Approaches for Comprehensive Understanding

The synergy between computational modeling and experimental work is poised to provide unprecedented insights into the properties and behavior of C.I. Basic Violet 14 carbinol. Future research will increasingly rely on this integrated approach for a holistic understanding.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of dyes. researchgate.net Future computational studies could focus on modeling the C.I. Basic Violet 14 carbinol and its corresponding carbocation to predict their geometries, frontier molecular orbital energies, and absorption spectra. Such calculations can help rationalize experimental observations and guide the design of new dye derivatives with desired optical properties. For example, computational screening could identify substituents that enhance the stability of the carbinol form or shift the absorption maximum of the colored form.

Molecular dynamics simulations can provide a dynamic picture of the interactions between the dye molecule and its environment. Future research could employ these simulations to study the solvation of both the carbinol and carbocation forms of C.I. Basic Violet 14 in different solvents, providing insights into the solvent effects on the equilibrium and kinetics of their interconversion. Furthermore, simulations can be used to model the adsorption of the dye onto the surfaces of the advanced materials discussed in the previous section, helping to elucidate the mechanism of environmental remediation at a molecular level.

The combination of these computational methods with experimental techniques like advanced spectroscopy and kinetics will be crucial. For instance, experimentally determined reaction rates and equilibrium constants can be used to benchmark and refine computational models. Conversely, computational predictions can suggest new experiments to test specific hypotheses about the dye's behavior. This iterative cycle of prediction and validation will accelerate the pace of discovery and innovation in the field of triarylmethane dyes.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing C.I. Basic Violet 14 carbinol?

- Methodological Answer :

- Synthesis : The carbinol form can be derived from its carbocation precursor under controlled basic conditions. For example, carbocation-to-carbinol conversion is monitored via UV-Vis spectrometry by tracking absorbance changes at specific wavelengths (e.g., 550–600 nm for aromatic cations) .

- Characterization : Use NMR spectroscopy to confirm structural integrity, focusing on proton shifts associated with the carbinol group (e.g., -OH resonance at δ 1.5–2.5 ppm). High-resolution mass spectrometry (HRMS) is recommended for molecular weight validation .

- Stability Assessment : Conduct pH-dependent stability tests in aqueous-DMSO solvent systems, as carbinol formation is sensitive to hydroxide ion concentration. Measure pKR+ values using acidity function HX to quantify stability .

Q. How does pH influence the stability and interconversion between C.I. Basic Violet 14 carbocation and carbinol forms?

- Methodological Answer :

- Under acidic conditions (pH < 2.5), the carbocation (flavylium-like) form dominates, while neutral to basic conditions (pH 4–6) favor carbinol formation via hydration .

- Experimental Protocol :

Prepare buffered solutions across a pH range (2–8).

Monitor interconversion kinetics using UV-Vis or fluorescence spectroscopy .

Calculate equilibrium constants (e.g., pKR+) using the Förster cycle method .

- Critical Consideration : Use aprotic solvents like DMSO to stabilize ionic intermediates during measurements .

Q. What are the key solubility properties of C.I. Basic Violet 14 carbinol in common laboratory solvents?

- Methodological Answer :

- Solubility Profile :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | 15–20 | pH-dependent; higher at pH > 6 |

| Carbinol | >50 | Forms stable colloids |

| Ethanol | 30–35 | Precipitates at low temperatures |

| Ether | <1 | Insoluble |

- Protocol : Use gravimetric analysis after 24-hour agitation at 25°C. Centrifuge suspensions to isolate undissolved material .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pKR+ values for C.I. Basic Violet 14 derivatives?

- Methodological Answer :

- Root Causes : Variability arises from solvent composition (e.g., DMSO/water ratios), ionic strength, and measurement techniques .

- Resolution Strategy :

Standardize solvent systems (e.g., 70:30 DMSO:water v/v).

Validate measurements with potentiometric titration and cross-reference with spectroscopic data.

Apply multivariate regression to account for confounding variables (e.g., temperature, counterion effects) .

Q. What mechanistic insights explain the hydration kinetics of C.I. Basic Violet 14 carbocation to carbinol?

- Methodological Answer :

- Proposed Mechanism :

Nucleophilic Attack : Water or hydroxide ions attack the carbocation’s electrophilic carbon.

Transition State Stabilization : Electron-donating groups (e.g., -NH2) reduce activation energy.

- Experimental Validation :

- Use stopped-flow kinetics to measure reaction rates under pseudo-first-order conditions.

- Employ isotopic labeling (e.g., D2O) to track proton transfer steps .

Q. How can computational modeling enhance the design of C.I. Basic Violet 14 analogs with improved stability?

- Methodological Answer :

- Protocol :

Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize carbocation and carbinol geometries.

Calculate thermodynamic parameters (ΔG, ΔH) for hydration.

Screen substituent effects using QSAR models to predict pKR+ and solubility .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing conflicting spectral data in carbinol studies?

- Methodological Answer :

- Steps :

Apply principal component analysis (PCA) to UV-Vis datasets to identify outliers.

Use Bayesian regression to model uncertainty in pKR+ measurements.

Cross-validate results with bootstrapping to assess robustness .

- Example : A 2023 study resolved overlapping absorbance peaks by deconvoluting spectra with Gaussian fitting algorithms .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in carbinol synthesis protocols?

- Methodological Answer :

- Guidelines :

Document solvent purity (e.g., HPLC-grade DMSO), humidity, and temperature.

Share raw spectral data and processing scripts via open-access repositories.

Adhere to IUPAC nomenclature and analytical standards for reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.